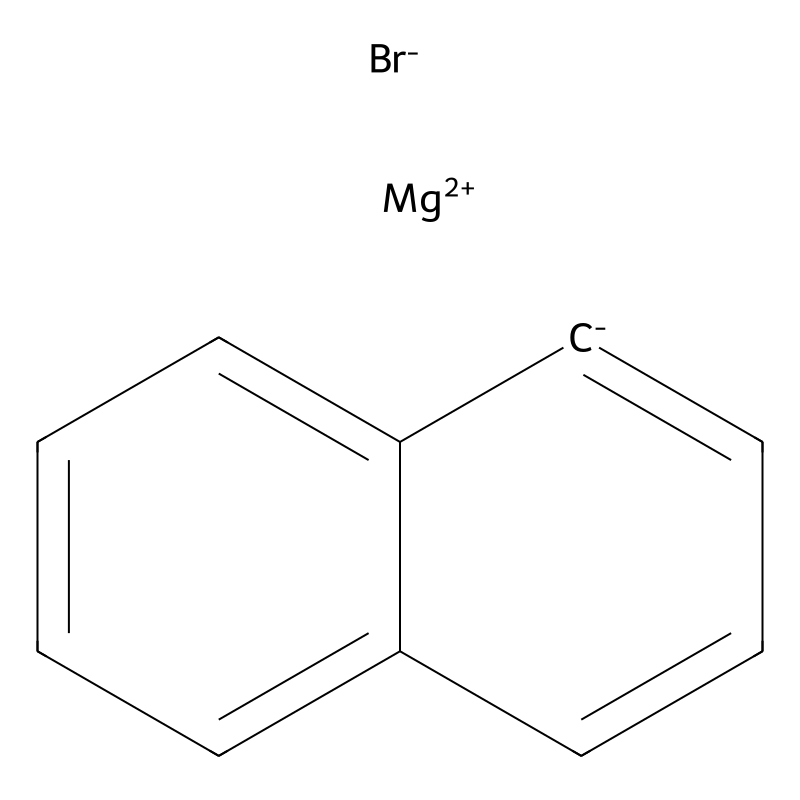

1-naphthylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard Reagent

Magnesium, bromo-1-naphthalenyl-, also known as 1-Naphthylmagnesium bromide, is a Grignard reagent. Grignard reagents are a class of organometallic compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. These reagents are widely used in organic chemistry for the formation of carbon-carbon bonds PubChem, Magnesium;1H-naphthalen-1-ide;bromide.

Nucleophilic Addition Reactions

-Naphthylmagnesium bromide functions as a nucleophilic reagent due to the presence of a carbanion (negatively charged carbon) on the naphthyl ring. This carbanion can attack the electrophilic carbon atom of various carbonyl compounds (aldehydes, ketones, esters, etc.) in a nucleophilic addition reaction. This reaction leads to the formation of new carbon-carbon bonds and the introduction of a naphthyl group into the organic molecule ScienceDirect, Nucleophilic addition reactions.

Synthesis of Complex Molecules

The ability of 1-Naphthylmagnesium bromide to participate in nucleophilic addition reactions makes it a valuable tool for the synthesis of complex organic molecules with a naphthyl group. This includes the synthesis of:

- Alcohols from aldehydes and ketones National Center for Biotechnology Information, Organic Chemistry by Clayden, Greeves, Warren & Wothers:

- Alkenes from ketones National Center for Biotechnology Information, Organic Chemistry by Clayden, Greeves, Warren & Wothers:

- Carboxylic acids from esters National Center for Biotechnology Information, Organic Chemistry by Clayden, Greeves, Warren & Wothers:

1-Naphthylmagnesium bromide is an organomagnesium compound with the chemical formula C_{10}H_{9}BrMg. It is classified as a Grignard reagent, which plays a crucial role in organic synthesis due to its ability to form carbon-carbon bonds. This compound is typically prepared by reacting 1-bromonaphthalene with magnesium turnings in a suitable solvent such as tetrahydrofuran or diethyl ether . Its structure features a naphthalene ring, which contributes to its unique reactivity and properties.

As a Grignard reagent, 1-Naphthylmagnesium bromide acts as a nucleophile due to the negative charge density on the carbon atom of the C-Mg bond. This negative charge allows it to attack the positively charged electrophilic carbon atom of carbonyl compounds, forming a new carbon-carbon bond and introducing the 1-naphthyl group into the molecule [].

1-Naphthylmagnesium bromide is a hazardous compound and requires proper handling:

- Flammability: Flammable in the presence of air and moisture [].

- Reactivity: Reacts violently with water, releasing flammable hydrogen gas [].

- Toxicity: Limited data available, but it is likely to be irritating and harmful if inhaled or ingested.

- Hazards: When working with 1-Naphthylmagnesium bromide, it is crucial to use proper personal protective equipment (PPE) like gloves, goggles, and a fume hood to avoid contact, inhalation, and fire hazards [].

1-Naphthylmagnesium bromide is primarily utilized in nucleophilic addition reactions. It can react with various electrophiles, including:

- Carbonyl Compounds: It adds to aldehydes and ketones to form alcohols.

- Esters: Reacts with esters to yield tertiary alcohols.

- Carbon Dioxide: Can be used to form carboxylic acids upon reaction with carbon dioxide followed by hydrolysis.

These reactions are essential in the synthesis of complex organic molecules and intermediates in pharmaceuticals and fine chemicals .

While 1-naphthylmagnesium bromide itself may not exhibit direct biological activity, its derivatives can possess pharmacological properties. For instance, compounds synthesized using this Grignard reagent have been explored for their potential antitumor and antimicrobial activities. The naphthalene moiety is known for its ability to interact with biological targets, influencing various biochemical pathways .

The most common method for synthesizing 1-naphthylmagnesium bromide involves the following steps:

- Preparation of Magnesium Turnings: Clean magnesium turnings are used to ensure high reactivity.

- Reaction Setup: In an inert atmosphere (usually nitrogen), 1-bromonaphthalene is added to magnesium turnings in tetrahydrofuran or diethyl ether.

- Stirring and Heating: The mixture is stirred and gently heated until the reaction initiates, forming the Grignard reagent.

This method yields a solution of 1-naphthylmagnesium bromide that can be used directly in subsequent reactions .

1-Naphthylmagnesium bromide has several applications in organic chemistry, including:

- Synthesis of Chiral Ligands: It is used to prepare unsymmetrical chiral diene ligands for asymmetric transformations.

- Formation of Complex Organic Molecules: Acts as a nucleophile in various synthetic pathways leading to alcohols, acids, and other functionalized compounds.

- Material Science: Its derivatives are explored for use in polymer chemistry and material science applications .

Interaction studies involving 1-naphthylmagnesium bromide typically focus on its reactivity with different electrophiles. These studies help elucidate the mechanisms of nucleophilic addition and substitution reactions. Additionally, investigations into its interactions with biological molecules provide insights into potential therapeutic applications and mechanisms of action for naphthalene-derived compounds .

Several compounds are structurally similar to 1-naphthylmagnesium bromide, including:

- 2-Naphthylmagnesium bromide: Similar reactivity but differs in regioselectivity during nucleophilic attacks.

- Phenylmagnesium bromide: Exhibits comparable nucleophilic properties but lacks the additional aromatic stability provided by the naphthalene structure.

- Alkylmagnesium halides (e.g., ethylmagnesium bromide): Generally less reactive towards electrophiles compared to aryl Grignard reagents.

Comparison TableCompound Structure Unique Features 1-Naphthylmagnesium bromide C_{10}H_{9}BrMg High reactivity; forms stable carbon-carbon bonds 2-Naphthylmagnesium bromide C_{10}H_{9}BrMg Regioselectivity differences in reactions Phenylmagnesium bromide C_{6}H_{5}MgBr Less sterically hindered; simpler reactivity Ethylmagnesium bromide C_{2}H_{5}MgBr Primarily used for simple alkylation reactions

| Compound | Structure | Unique Features |

|---|---|---|

| 1-Naphthylmagnesium bromide | C_{10}H_{9}BrMg | High reactivity; forms stable carbon-carbon bonds |

| 2-Naphthylmagnesium bromide | C_{10}H_{9}BrMg | Regioselectivity differences in reactions |

| Phenylmagnesium bromide | C_{6}H_{5}MgBr | Less sterically hindered; simpler reactivity |

| Ethylmagnesium bromide | C_{2}H_{5}MgBr | Primarily used for simple alkylation reactions |

1-Naphthylmagnesium bromide stands out due to its ability to facilitate complex organic transformations while maintaining stability through its naphthalene structure, making it a valuable tool in synthetic organic chemistry .

The discovery of Grignard reagents fundamentally transformed organic synthesis and established a new paradigm for carbon-carbon bond formation in chemical research. François Auguste Victor Grignard first described these organometallic compounds in 1900 at the University of Lyon in France, where he observed that treating organic halides with magnesium metal in ethereal solvents produced highly reactive organometallic species. The significance of this discovery was immediately recognized by the scientific community, leading to Grignard's receipt of the Nobel Prize in Chemistry in 1912, remarkably just twelve years after his initial observations. This rapid recognition underscored the revolutionary impact these reagents had on synthetic methodology, as they provided chemists with their first reliable method for creating carbon-carbon bonds using metallic intermediates.

The historical development of Grignard chemistry occurred during a period of intense activity in organometallic research, with Grignard working under the guidance of Philippe Barbier at Lyon. Grignard himself acknowledged the contributions of his mentor, stating that he would have preferred to share the Nobel Prize with Barbier, who had laid much of the groundwork for organomagnesium chemistry. The original preparation method involved the reaction of organic halides with magnesium turnings in diethyl ether, creating cloudy solutions that would subsequently react with aldehydes and ketones to produce alcohols. This methodology represented a breakthrough because it allowed for the predictable formation of carbon-carbon bonds under relatively mild conditions, a transformation that had previously been challenging to achieve reliably.

During the past century, Grignard reagents have maintained their position as among the most widely used organometallic compounds in both academic and industrial settings. Their ease of preparation, combined with their broad applicability in organic synthesis, has made them indispensable tools for synthetic chemists worldwide. The versatility of these reagents extends beyond simple carbon-carbon bond formation to include their use in complex multi-step syntheses of natural products, pharmaceuticals, and advanced materials. Industrial applications have scaled these reactions to multi-kilogram levels, demonstrating their practical utility beyond laboratory-scale preparations.

Structural and Electronic Properties of 1-Naphthylmagnesium Bromide

The molecular structure of 1-naphthylmagnesium bromide exhibits characteristic features that distinguish it from simpler alkyl Grignard reagents through its incorporation of an extended aromatic system. The compound possesses the molecular formula C₁₀H₇BrMg with a molecular weight of 231.37 grams per mole, reflecting the presence of the naphthalene ring system bonded to the magnesium center. The physical properties of this compound include a density of 0.908 grams per milliliter at 25 degrees Celsius and a boiling point of 65 degrees Celsius, indicating relatively low intermolecular forces despite the presence of the aromatic system. These properties are consistent with the typical behavior of organometallic compounds in ethereal solvents, where coordination with solvent molecules helps stabilize the reactive magnesium center.

The electronic structure of 1-naphthylmagnesium bromide reflects the fundamental principle underlying all Grignard reactivity: the significant electronegativity difference between carbon and magnesium. Magnesium, as a Group II metal, possesses very low electronegativity, which becomes even more pronounced when combined with the electronegative bromide substituent. This creates a highly polarized carbon-magnesium bond where the carbon atom bears substantial negative charge character, effectively behaving as a carbanion. The naphthalene ring system can delocalize some of this negative charge through its extended π-electron network, potentially stabilizing the organometallic center while maintaining its nucleophilic reactivity.

The stability and reactivity of 1-naphthylmagnesium bromide in solution involve complex equilibria that have been extensively studied through modern computational and experimental methods. Like other Grignard reagents, this compound exists in dynamic equilibrium through the Schlenk equilibrium, which involves the interchange between the original reagent, diorganylmagnesium species, and magnesium halide. Recent high-level computational studies have revealed that Grignard reactions proceed through multiple pathways simultaneously, with the relative importance of each pathway depending on reaction conditions, solvent, and the nature of the electrophilic partner. The tetrahydrofuran solvent commonly used with aromatic Grignard reagents plays an active role in these processes, coordinating to the magnesium center and influencing both stability and reactivity patterns.

Role of Aromatic Systems in Grignard Reactivity

The incorporation of aromatic systems into Grignard reagents introduces unique electronic and steric factors that significantly influence their chemical behavior compared to their aliphatic counterparts. The naphthalene ring system in 1-naphthylmagnesium bromide provides an extended π-electron network that can interact with the polarized carbon-magnesium bond, creating electronic effects that modify both the stability and reactivity of the organometallic center. This aromatic character contributes to the compound's ability to participate in specialized synthetic transformations that would be challenging or impossible with simpler alkyl Grignard reagents. The delocalized electronic structure of naphthalene allows for stabilization of electron density while maintaining the nucleophilic character essential for Grignard reactivity.

The reactivity patterns of aromatic Grignard reagents like 1-naphthylmagnesium bromide demonstrate the complex interplay between electronic stabilization and nucleophilic character. While the aromatic system provides some stabilization through electron delocalization, it does not significantly diminish the nucleophilic reactivity of the carbon-magnesium bond. This balance allows aromatic Grignard reagents to maintain their ability to form carbon-carbon bonds while offering enhanced stability during handling and storage under appropriate conditions. The aromatic character also influences the solvation requirements, with tetrahydrofuran typically preferred over diethyl ether for aromatic and vinyl Grignard reagents due to its stronger coordinating ability.

Synthetic applications of 1-naphthylmagnesium bromide highlight the unique advantages conferred by its aromatic structure in complex organic transformations. The compound has been successfully employed in the preparation of unsymmetrical chiral diene ligands, which find applications in asymmetric transformation reactions where precise stereochemical control is essential. Additionally, it serves as a starting material for synthesizing methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate, a naphthylnitrobutadiene-based compound with anti-proliferative properties. These applications demonstrate how the naphthalene ring system not only maintains the fundamental reactivity of the Grignard reagent but also introduces additional functionality that can be exploited in sophisticated synthetic strategies.

The mechanistic aspects of aromatic Grignard reactivity reveal the influence of the extended π-system on reaction pathways and selectivity. Modern computational studies have shown that Grignard reactions involve multiple competing pathways, including both polar and radical mechanisms, with the relative importance of each pathway influenced by the electronic nature of the organometallic reagent. The naphthalene system in 1-naphthylmagnesium bromide can stabilize both ionic and radical intermediates through different resonance structures, potentially affecting the mechanistic preference under various reaction conditions. This mechanistic complexity underscores the sophisticated nature of aromatic Grignard chemistry and explains why these reagents often exhibit reactivity patterns that differ subtly but significantly from their aliphatic analogs.

Preparation from 1-Bromonaphthalene and Magnesium

The preparation of 1-naphthylmagnesium bromide represents a classical example of Grignard reagent formation through the direct reaction of an organic halide with metallic magnesium. This fundamental synthetic methodology involves the insertion of magnesium metal between the carbon-halogen bond of 1-bromonaphthalene, resulting in the formation of the desired organometallic species [1] [2].

The basic synthetic procedure follows the established protocol for Grignard reagent preparation, wherein 1-bromonaphthalene is treated with an excess of magnesium metal in an anhydrous ethereal solvent [1] [3]. The reaction proceeds according to the following equation:

C₁₀H₇Br + Mg → C₁₀H₇MgBr

A typical preparation involves the addition of 1-bromonaphthalene (207 grams, 1 mole) to magnesium turnings (24.3 grams, 1 gram atom) in the presence of tetrahydrofuran [1] [3]. The reaction mixture requires careful initiation, often facilitated by the addition of a small crystal of iodine or approximately 0.5 grams of methyl iodide to activate the magnesium surface and promote the initial electron transfer process [3].

The formation mechanism involves a complex surface-mediated process where the organic halide must first interact with the magnesium metal surface [4]. The synthesis occurs through electron transfer from the magnesium metal to the aromatic halide, generating intermediate radical species that subsequently react to form the final organometallic product [4]. This process requires the removal of the passivating magnesium oxide layer that naturally forms on the metal surface, which is accomplished through mechanical disruption and chemical activation [5] [4].

Solvent Systems: Tetrahydrofuran Optimization

Tetrahydrofuran serves as the preferred solvent system for the preparation of 1-naphthylmagnesium bromide due to its superior coordinating ability and higher boiling point compared to diethyl ether [6] [7]. The choice of solvent significantly impacts both the formation kinetics and stability of the resulting Grignard reagent [6] [8].

Tetrahydrofuran provides several distinct advantages over alternative ethereal solvents. The higher boiling point (65°C) of tetrahydrofuran allows for more vigorous reaction conditions, which can be particularly beneficial when dealing with less reactive aromatic halides such as 1-bromonaphthalene [6]. Additionally, the enhanced coordinating ability of tetrahydrofuran results in better solvation of the magnesium center, leading to increased stability of the organometallic complex [8] [9].

Recent computational studies have demonstrated that tetrahydrofuran molecules coordinate to the magnesium atom in Grignard reagents, forming stable complexes with two to four tetrahydrofuran molecules per magnesium center [8] [9]. This coordination is crucial for the stabilization of the organometallic species and influences the Schlenk equilibrium that governs the distribution of different magnesium-containing species in solution [8] [9].

The optimization of tetrahydrofuran-based solvent systems has revealed that the solvent dynamics play a critical role in controlling the formation and reactivity of Grignard reagents [8] [9]. Molecular dynamics simulations have shown that the energy differences between various solvated structures are typically less than 5 kcal/mol, indicating the importance of solvent effects in determining the predominant species in solution [8] [9].

Comparative studies with alternative solvents, including 2-methyltetrahydrofuran, have demonstrated that while similar reactivity can be achieved, tetrahydrofuran remains the standard choice for most applications [10]. The use of 2-methyltetrahydrofuran, derived from renewable resources, has shown promise as a more sustainable alternative, particularly in suppressing Wurtz coupling side reactions that can occur during Grignard formation [10].

Stoichiometric Ratios and Reaction Kinetics

The stoichiometric optimization of 1-naphthylmagnesium bromide formation requires careful consideration of the molar ratios between the organic halide and magnesium metal. Standard procedures typically employ a modest excess of magnesium (1.1 to 2.0 equivalents) relative to the organic halide to ensure complete consumption of the more expensive aromatic component [11] [12] [3].

Kinetic studies of Grignard reagent formation have revealed that the reaction follows pseudo-first-order kinetics with respect to the organic halide when sufficient magnesium surface area is provided [13] [14]. The rate equation can be expressed as:

v = k·S_Mg·[RX]

where v represents the reaction rate, k is the rate constant, S_Mg is the surface area of magnesium, and [RX] is the concentration of the organic halide [13]. This relationship emphasizes the importance of maintaining adequate magnesium surface area throughout the reaction.

The reaction kinetics are significantly influenced by temperature, with higher temperatures generally leading to increased reaction rates [14] [15]. Calorimetric investigations have shown that Grignard formation is highly exothermic, with reaction enthalpies typically ranging from 245 to 373 kJ/mol depending on the specific substrate and conditions employed [14] [15]. For bromobenzene derivatives, the overall heat release has been measured between 362.69 and 397.11 kJ/mol [15].

Temperature control becomes particularly critical during the initiation phase, as the reaction can exhibit autocatalytic behavior once a critical concentration of Grignard reagent is formed [14]. This autocatalytic effect results from the exposure of fresh magnesium surface area as the reaction proceeds, leading to exponential increases in reaction rate [14].

The induction period, defined as the time required for visible reaction initiation, can vary significantly depending on the condition of the magnesium surface and the presence of activating agents [14] [15]. Well-reproducible induction times have been achieved by maintaining consistent stirring rates (1000 rpm), temperature (70°C), and controlled addition rates of the organic halide [14].

Studies of aryl halide reactivity have demonstrated that electron-withdrawing substituents accelerate the rate of magnesium insertion, with the activating efficiency following the order: para < meta < ortho [16] [17]. For substituted bromonaphthalenes, the reaction rates are influenced by the electronic properties of the aromatic system, with electron-deficient aromatics showing enhanced reactivity toward magnesium [16].

Industrial-Scale Production Protocols

The industrial-scale production of 1-naphthylmagnesium bromide and related Grignard reagents has evolved significantly to address safety concerns and economic considerations inherent in large-scale organometallic synthesis [18] [19]. Industrial protocols must account for the highly exothermic nature of Grignard formation, the sensitivity to moisture and oxygen, and the need for consistent product quality [18] [20].

Traditional batch production methods face significant challenges when scaled to industrial levels, primarily due to safety concerns associated with large-scale exothermic reactions [20]. The heat release during Grignard formation can lead to thermal runaway if not properly controlled, particularly when large quantities of reactive materials are present in a single vessel [20] [21].

Modern industrial approaches have increasingly adopted continuous flow technologies to address these safety and scalability challenges [20] [21]. The development of MgFlow technology represents a significant advancement in industrial Grignard production, utilizing continuous flow processes that dramatically reduce the reactive volume from traditional batch scales to the order of liters [20]. This approach eliminates many of the safety concerns associated with large-scale batch production while providing superior temperature control and reaction consistency [20].

The continuous flow approach operates through precise temperature control and innovative mixing techniques that reduce reaction times from hours to minutes [20]. The limited reactive volume in continuous systems generates a constant flow of high-quality product while maintaining non-hazardous energy accumulation levels [20]. This technology has demonstrated scalability from laboratory quantities to multi-metric ton capacity, covering all stages of product development [20].

WeylChem has established industrial-scale production capabilities for Grignard reagents at their Elgin, South Carolina facility, representing one of the first commercial-scale implementations of this technology in the United States [18] [19]. Their production protocols emphasize the technical packages and production capacity necessary to reliably supply manufacturers with starter reactions for pharmaceutical, agrochemical, and poly-functionalized product synthesis [18] [19].

Industrial production protocols typically incorporate several key elements to ensure safe and efficient operation. These include specialized reactor designs with enhanced heat transfer capabilities, automated dosing systems to control reactant addition rates, and comprehensive monitoring systems to track reaction progress and detect potential safety issues [22] [21]. The equipment systems often feature raw material preparation units, reactor vessels with precise temperature control, and product separation and purification systems [22].

Chinese patent literature describes equipment systems specifically designed for industrial Grignard production using gaseous halogenated hydrocarbons, featuring specialized reactor designs and gas handling systems [22]. These systems incorporate safety features such as pressure relief systems, emergency cooling capabilities, and automated shutdown procedures to prevent thermal runaway scenarios [22].

The industrial production of Grignard reagents also requires careful consideration of economic factors, including raw material costs, energy consumption, and waste minimization [21]. Flow chemistry approaches have demonstrated advantages in reducing overall processing costs through improved efficiency, reduced waste generation, and lower energy requirements compared to traditional batch processes [21].

Quality control protocols for industrial-scale production typically involve comprehensive analytical testing to ensure product concentration, purity, and stability [23]. Commercial preparations of 1-naphthylmagnesium bromide are commonly supplied as 0.25 M solutions in tetrahydrofuran, with specifications requiring conformance to structural identity through infrared spectroscopy and nuclear magnetic resonance analysis [23].

Purification and Stabilization Techniques

The purification and stabilization of 1-naphthylmagnesium bromide present unique challenges due to the inherent reactivity and sensitivity of organometallic compounds [24] [25]. Unlike traditional organic compounds, Grignard reagents cannot be isolated as pure solids under normal conditions and must be maintained as solutions in coordinating solvents [24].

The primary approach to Grignard reagent purification involves careful preparation techniques that minimize the formation of impurities rather than post-synthesis purification methods [25]. This preventive approach is necessary because traditional purification techniques such as crystallization, distillation, or chromatography are incompatible with the reactive nature of organometallic species [24] [25].

Stabilization of 1-naphthylmagnesium bromide relies heavily on the coordinating ability of ethereal solvents, particularly tetrahydrofuran [24] [26]. The coordination of solvent molecules to the magnesium center provides thermodynamic stabilization through the formation of stable coordination complexes [26]. Crystal structure determinations have revealed that Grignard reagents typically adopt tetrahedral coordination geometries with the magnesium center coordinated by the organic group, halide, and two solvent molecules [26].

Recent advances in Grignard stabilization have explored the use of macrocyclic hosts such as pillar arene to entrap and stabilize linear alkyl Grignard reagents [28]. This approach allows for the stabilization of highly reactive organometallic species while preserving their reactivity for subsequent synthetic applications [28]. The host-guest interactions provide additional stabilization through noncovalent interactions that supplement the coordination provided by the solvent [28].

Storage protocols for 1-naphthylmagnesium bromide require strict exclusion of moisture and oxygen, typically achieved through the use of inert atmosphere techniques [24] [29]. Commercial preparations are commonly stored under nitrogen or argon atmospheres in sealed containers with appropriate hazard labeling [29]. Temperature control is critical, with most preparations requiring storage at 2-8°C to maintain stability [23] [29].

The stabilization of Grignard reagents is also influenced by the Schlenk equilibrium, which governs the distribution of different magnesium-containing species in solution [26] [30]. This equilibrium involves the interconversion between the heteroleptic Grignard reagent (RMgX) and the homoleptic species (R₂Mg and MgX₂) [26] [30]. The position of this equilibrium affects the stability and reactivity of the preparation and can be influenced by solvent choice, temperature, and concentration [26].

Purification techniques for removing metallic impurities from Grignard preparations often involve the addition of 1,4-dioxane to precipitate magnesium salts [30]. This approach allows for the selective removal of magnesium halide while preserving the desired organometallic species [30]. However, such treatments must be applied judiciously to avoid disrupting the Schlenk equilibrium or causing decomposition of the desired product [30].

Long-term stability studies have shown that properly prepared and stored 1-naphthylmagnesium bromide solutions can maintain their reactivity for extended periods when kept under appropriate conditions [23]. Commercial preparations typically specify shelf lives and storage requirements that ensure product quality throughout the intended use period [23].

The development of crystalline sponge methodologies represents an emerging approach to organometallic stabilization, though these techniques have primarily been applied to organozinc rather than organomagnesium compounds [31]. These methods involve the encapsulation of reactive organometallic species within crystalline frameworks that provide stabilization while allowing for structural characterization [31].

The structural elucidation of 1-naphthylmagnesium bromide (C₁₀H₇BrMg) encompasses comprehensive molecular formula analysis, advanced spectroscopic identification techniques, and crystallographic structural determination. This organometallic Grignard reagent represents a significant example of aromatic magnesium compounds with distinctive structural characteristics.

Molecular Formula and Weight Analysis (C₁₀H₇BrMg)

The molecular composition of 1-naphthylmagnesium bromide has been definitively established through multiple analytical approaches and commercial specifications. The empirical formula C₁₀H₇BrMg indicates a molecular structure containing ten carbon atoms arranged in the characteristic naphthalene bicyclic aromatic system, seven hydrogen atoms, one bromine atom, and one magnesium center [1] [2] [3] [4].

Molecular Weight Determination

The molecular weight of 1-naphthylmagnesium bromide has been consistently reported as 231.37-231.38 grams per mole across multiple commercial sources and analytical databases [1] [2] [3] [4]. This molecular weight calculation accounts for the atomic contributions of carbon (120.11 amu), hydrogen (7.06 amu), bromine (79.90 amu), and magnesium (24.31 amu), totaling the observed molecular mass.

Chemical Registry and Identification

The compound is officially registered under Chemical Abstracts Service number 703-55-9, providing unambiguous identification in chemical databases worldwide [1] [2] [3] [4]. The International Chemical Identifier Key (InChIKey) PZIIGUMPOSVMSD-UHFFFAOYSA-M serves as a unique digital fingerprint for computational and database applications [3] [5]. The Simplified Molecular Input Line Entry System notation Br[Mg]c1cccc2ccccc12 describes the connectivity pattern, indicating the magnesium-bromine bond and the attachment to the 1-position of the naphthalene ring system [3] [6] [5].

Physical Properties

Density measurements for 1-naphthylmagnesium bromide solutions range from 0.908 to 0.921 grams per milliliter at 25°C, depending on the solvent system and concentration [1] [3] [7]. The compound exhibits a boiling point of 65°C and a notably low flash point of -17°C, reflecting its highly reactive organometallic nature and flammable characteristics [1] [3] [7]. These properties necessitate careful handling under inert atmosphere conditions and appropriate safety protocols.

Spectroscopic Identification

Spectroscopic characterization of 1-naphthylmagnesium bromide relies primarily on infrared and nuclear magnetic resonance techniques, as the compound's reactive nature and typical preparation in solution form presents challenges for routine spectroscopic analysis.

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides definitive identification of functional groups and structural elements within 1-naphthylmagnesium bromide. The spectroscopic signatures combine characteristic naphthalene aromatic vibrations with organometallic bonding features.

Aromatic Carbon-Hydrogen Stretching Region

The aromatic C-H stretching vibrations appear in the characteristic region between 3100-3000 cm⁻¹, with medium to strong intensity bands [8] [9] [10] [11]. For naphthalene-containing systems, specific C-H stretching modes have been observed in the range 3063-3073 cm⁻¹, providing diagnostic information about the aromatic hydrogen environment [12] [13] [14]. These frequencies are consistently higher than aliphatic C-H stretches, serving as a reliable indicator of aromatic character.

Aromatic Ring Skeletal Vibrations

Two primary regions characterize the aromatic ring vibrations: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹, both typically exhibiting weak to medium intensity [8] [9] [10] [11]. These skeletal vibrations arise from the complex molecular motions within the fused ring system and are diagnostic of the naphthalene framework. Additional weak absorptions in the 1660-2000 cm⁻¹ region correspond to overtone and combination bands characteristic of aromatic systems [9] [15] [16] [17].

Out-of-Plane Bending Vibrations

Strong absorptions in the 690-900 cm⁻¹ region arise from C-H out-of-plane bending motions [9] [15] [16] [17]. The specific pattern and frequency of these bands provide information about the substitution pattern on the aromatic ring. For monosubstituted naphthalenes, characteristic bands appear at 690-710 cm⁻¹ and 730-770 cm⁻¹, which are diagnostic of the 1-substitution pattern present in 1-naphthylmagnesium bromide.

Naphthalene Fingerprint Region

Specific naphthalene vibrational modes have been identified at 782 cm⁻¹, 474 cm⁻¹, and 167 cm⁻¹, corresponding to various ring deformation and out-of-plane bending modes [12] [13] [18]. These fingerprint frequencies provide definitive identification of the naphthalene core structure and can be used to distinguish between different naphthalene isomers and substitution patterns.

Organometallic Vibrational Features

The magnesium-carbon bond stretching frequency is estimated to occur in the 400-600 cm⁻¹ region, though specific assignments for 1-naphthylmagnesium bromide have not been definitively reported [8] [11]. Organometallic compounds typically exhibit metal-ligand vibrations throughout the 200-800 cm⁻¹ region, with variable intensities depending on the specific bonding environment [19] [20].

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity patterns within 1-naphthylmagnesium bromide, though the paramagnetic nature of some organometallic compounds can complicate analysis.

Proton Nuclear Magnetic Resonance (¹H NMR)

Aromatic protons in naphthalene-containing organometallic compounds typically resonate in the range 6.5-8.0 ppm, reflecting the deshielding effect of the aromatic ring system [21] [22] [23] [24]. Protons in the α-position (adjacent to the point of magnesium attachment) are expected to appear at 7.8-8.8 ppm due to additional deshielding from the electron-withdrawing organometallic substituent. β-position protons typically resonate at 7.2-7.8 ppm, showing less deshielding than their α-counterparts [21] [22] [23] [24].

The coupling patterns in the aromatic region typically exhibit J-coupling constants of 7-9 Hz, characteristic of aromatic systems [21] [22] [23] [24]. The specific splitting patterns provide information about the substitution pattern and can confirm the 1-substitution position of the naphthalene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Aromatic carbons in naphthalene systems typically resonate in the 120-140 ppm region [21] [22] [23] [24]. Quaternary carbons (non-protonated) generally appear in the 125-135 ppm range, while tertiary carbons (protonated) resonate at 120-130 ppm. The carbon directly bonded to magnesium is expected to show significant upfield or downfield shifting depending on the electronic effects of the metal center.

Magnesium-25 Nuclear Magnetic Resonance (²⁵Mg NMR)

Magnesium NMR spectroscopy of organometallic compounds typically shows resonances in the range -20 to +40 ppm, though specific data for 1-naphthylmagnesium bromide are limited [20]. The chemical shift is highly dependent on the coordination environment and the nature of the organic substituent.

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of 1-naphthylmagnesium bromide presents significant challenges due to its highly reactive nature and typical preparation as solutions in ethereal solvents. However, structural information can be inferred from related naphthalene compounds and general organometallic structural principles.

Naphthalene Structural Framework

The parent naphthalene molecule crystallizes in the monoclinic system with space group P2₁/a [25] [26]. Unit cell parameters include a = 8.29 Å, b = 5.97 Å, c = 8.68 Å, with β = 122.7°. The unit cell contains two molecules (Z = 2) with a calculated density of 1.172 g/cm³ and molecular volume of 362 ų [25] [26].

Intermolecular Interactions

In the naphthalene crystal structure, intermolecular distances range from 3.60 to 3.95 Å, indicating significant π-π stacking interactions between aromatic rings [25] [26]. The packing arrangement follows a herringbone pattern with inversion center symmetry, which is characteristic of many polycyclic aromatic hydrocarbons.

Organometallic Structural Considerations

Organometallic compounds containing naphthalene substituents typically crystallize in common space groups such as P2₁/c or P-1, with 2-8 molecules per unit cell [25] [26]. Densities generally range from 1.2 to 2.5 g/cm³, depending on the metal content and overall molecular composition. Intermolecular distances in organometallic crystals typically span 3.0-4.5 Å, accommodating both metal-ligand interactions and aromatic stacking arrangements.

Coordination Geometry

In Grignard reagents like 1-naphthylmagnesium bromide, the magnesium center typically adopts tetrahedral or distorted tetrahedral coordination geometry when solvated by ethereal ligands. The magnesium-carbon bond length is expected to be approximately 2.1-2.2 Å, consistent with typical organometallic bond distances.

Solid-State Stability and Polymorphism

The crystallization behavior of 1-naphthylmagnesium bromide is likely influenced by solvent coordination and the potential for polymorphic forms. Layer or chain-like packing arrangements are common in organometallic compounds, often mediated by metal-halogen interactions and aromatic stacking forces.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive